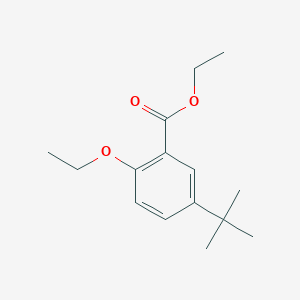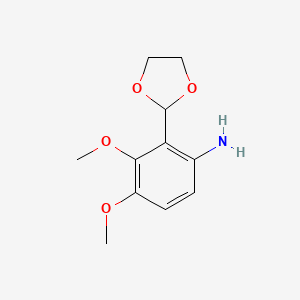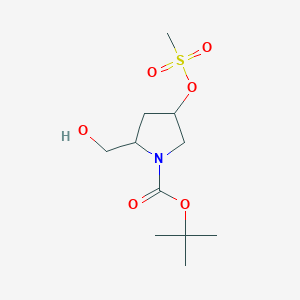
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with hydroxymethyl and methanesulfonyloxy groups, as well as a tert-butyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methanesulfonyloxy group can be reduced to a hydroxyl group.
Substitution: The methanesulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyloxy group results in a hydroxyl group .
Aplicaciones Científicas De Investigación
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methanesulfonyloxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the methanesulfonyloxy group.
®-1-Boc-3-hydroxymethylpyrrolidine: Contains a Boc protecting group instead of the tert-butyl ester.
Uniqueness
The presence of both hydroxymethyl and methanesulfonyloxy groups in tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate makes it unique compared to similar compounds
Propiedades
Fórmula molecular |
C11H21NO6S |
|---|---|
Peso molecular |
295.35 g/mol |
Nombre IUPAC |
tert-butyl 2-(hydroxymethyl)-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO6S/c1-11(2,3)17-10(14)12-6-9(5-8(12)7-13)18-19(4,15)16/h8-9,13H,5-7H2,1-4H3 |
Clave InChI |
GBUOWVDRNWNHOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CO)OS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
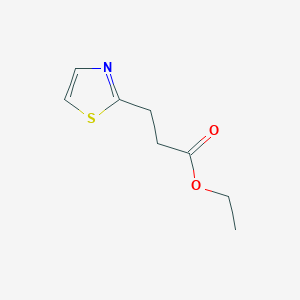
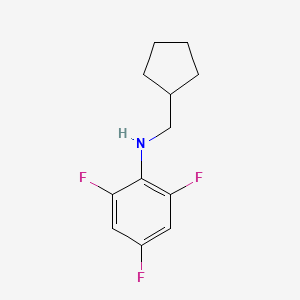
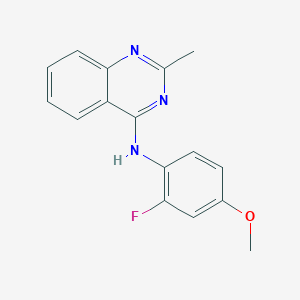
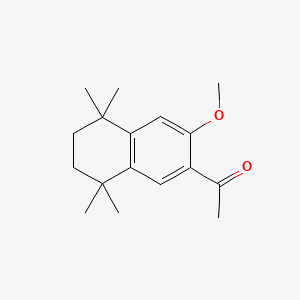
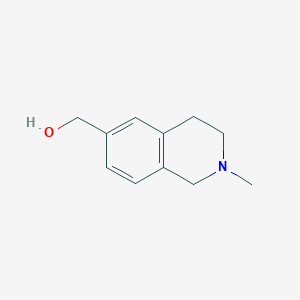
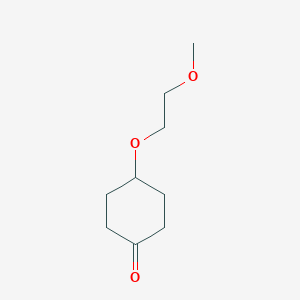
![2-[1-(1-Pyrrolidinyl)ethyl]pyridine](/img/structure/B8710535.png)
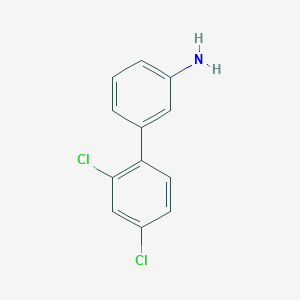
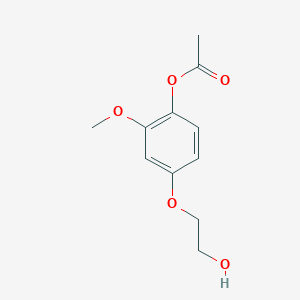
![4-[3-(4-Methylpiperazin-1-yl)propyl]morpholine](/img/structure/B8710564.png)
![2-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8710569.png)
![3-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B8710574.png)
